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Triosephosphate isomerase 1 (23-37) -

Triosephosphate isomerase 1 (23-37)

Catalog Number: EVT-244035
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Product Introduction

Description
Triosephosphate isomerase
Overview

Triosephosphate isomerase 1 (23-37) is a peptide derived from the enzyme triosephosphate isomerase, which plays a crucial role in glycolysis by catalyzing the reversible interconversion of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate. This enzyme is essential for cellular metabolism, particularly in the energy production pathways of various organisms. The specific peptide sequence (23-37) refers to a segment of the triosephosphate isomerase protein, which can be involved in various biochemical interactions and processes.

Source

Triosephosphate isomerase is found in many organisms, including bacteria, plants, and animals. The enzyme from Escherichia coli has been extensively studied, providing insights into its structure and function. The enzyme's crystal structure has been resolved at high resolutions, allowing for detailed analysis of its active site and catalytic mechanisms .

Classification

Triosephosphate isomerase belongs to the class of enzymes known as isomerases, specifically under the category of racemases and epimerases. It is classified as a homodimeric enzyme, meaning it consists of two identical subunits that work together to perform its catalytic function. The molecular weight of triosephosphate isomerase typically ranges around 52 kDa .

Synthesis Analysis

Methods

The synthesis of triosephosphate isomerase can be achieved through recombinant DNA technology, where the gene encoding the enzyme is cloned into an expression vector and introduced into suitable host cells (e.g., E. coli). Following expression, the enzyme can be purified using techniques such as affinity chromatography.

Technical Details

The purification process often involves several steps:

  1. Cell Lysis: Breaking open the bacterial cells to release the enzyme.
  2. Centrifugation: Removing cell debris to obtain a clear lysate.
  3. Affinity Chromatography: Utilizing specific binding properties of the enzyme to isolate it from other proteins.
  4. Dialysis: Removing excess salts and small molecules to concentrate the enzyme.

These methods ensure that the resulting enzyme preparation retains high activity and purity levels.

Molecular Structure Analysis

Structure

The molecular structure of triosephosphate isomerase consists of a classical α/β barrel fold, which facilitates its enzymatic function. The active site resides at the interface between the two subunits, where several key residues are involved in catalysis .

Data

The crystal structures have been determined at various resolutions, with notable studies reporting resolutions as fine as 1.9 Å . Key structural features include:

Chemical Reactions Analysis

Reactions

Triosephosphate isomerase catalyzes the following reaction:

Dihydroxyacetone phosphateD glyceraldehyde 3 phosphate\text{Dihydroxyacetone phosphate}\rightleftharpoons \text{D glyceraldehyde 3 phosphate}

This reaction involves an enediolate intermediate, which is stabilized by interactions with active site residues.

Technical Details

The mechanism involves:

  • Proton abstraction by Glu167 from the substrate carbon.
  • Proton donation by His95 to an oxygen atom in the substrate.
  • Formation of an enediol intermediate that rapidly converts to the product .

This catalytic cycle highlights the efficiency of triosephosphate isomerase as it operates close to diffusion-controlled limits.

Mechanism of Action

Process

The mechanism of action for triosephosphate isomerase involves several steps:

  1. Substrate Binding: The substrate binds to the active site, triggering conformational changes in the enzyme.
  2. Proton Transfer: Key residues facilitate proton transfer between substrate and active site residues.
  3. Intermediate Formation: An enediolate intermediate forms, which then rearranges to yield the product.
  4. Product Release: The product dissociates from the active site, allowing for another catalytic cycle.

Data

Kinetic studies reveal that triosephosphate isomerase exhibits high turnover numbers (k_cat), indicating its rapid catalytic efficiency .

Physical and Chemical Properties Analysis

Physical Properties

Triosephosphate isomerase typically exists as a homodimer in solution with a molecular weight around 52 kDa. Its stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

The enzyme's activity depends on factors such as:

  • pH Optimum: Generally around neutral pH (7-8).
  • Temperature Stability: Varies among species; thermophilic variants exhibit increased stability at higher temperatures .
Applications

Scientific Uses

Triosephosphate isomerase has several applications in scientific research:

  • Metabolic Studies: Investigating glycolytic pathways and energy metabolism.
  • Disease Research: Understanding triosephosphate isomerase deficiency, which leads to various metabolic disorders.
  • Biotechnology: Utilizing engineered forms of triosephosphate isomerase in synthetic biology applications for improved metabolic pathways.

Recent studies also highlight potential roles beyond glycolysis, such as involvement in cancer biology through novel signaling pathways .

Structural Biology and Conformational Dynamics of Triosephosphate Isomerase 1 (23-37)

TIM-Barrel Fold Architecture and Active Site Topography

Triosephosphate isomerase (TIM) exemplifies the evolutionarily optimized (βα)₈-barrel fold, also known as the TIM-barrel. This structural motif comprises eight parallel β-strands forming the inner barrel core, each connected to an adjacent α-helix on the outer surface via loops of variable lengths [1] [3] [10]. The N-termini of the β-strands converge at the C-terminal end of the barrel, creating a highly conserved topological location for the catalytic active site. This active site pocket is predominantly shaped by residues from loops 1, 4, 6, 7, and 8, with the catalytic residues (Asn11, Lys13, His95, Glu167) positioned at the ends of β-strands 1, 2, 4, and 6, respectively [1] [2]. Crucially, the phosphate group of the substrates dihydroxyacetone phosphate (DHAP) or D-glyceraldehyde-3-phosphate (GAP) is anchored via hydrogen bonds to main-chain amide groups from loops 6, 7, and 8, forming a conserved "phosphodianion gripper" motif [2] [6]. This precise architecture positions the substrate carbonyl group optimally for catalysis by Glu167 and His95, while simultaneously shielding the reactive enediolate intermediate from bulk solvent and preventing its decomposition to methylglyoxal [1] [10].

Table 1: Key Structural Elements of the TIM-Barrel Fold in Triosephosphate Isomerase

Structural ElementLocation/Residues (Typical Numbering)Functional Role
β-Strands (β1-β8)Inner core of the barrelForms the structural scaffold; C-termini converge at active site
α-Helices (α1-α8)Outer surface of the barrelProvides structural stability and defines the fold's exterior
Loop 1Following β1 (contains Lys13)Contributes catalytic residue Lys13; part of dimer interface
Loop 4Following β4 (contains His95)Contributes catalytic residue His95; contains small stabilizing helix
Loop 6 (Flexible Loop)Following β6 (contains Glu167, Pro168)Catalytic base (Glu167); "phosphate gripper"; undergoes conformational change
Loop 7Following β7Part of "phosphate gripper"; stabilizes closed conformation of Loop 6
Loop 8Following β8Part of "phosphate gripper"; contributes to dimer interface

Loop-6 and Loop-7 Dynamics in Substrate Binding and Catalytic Site Closure

The catalytic efficiency of TIM is critically dependent on the conformational dynamics of Loop 6 (residues ~166-176, including the catalytic Glu167) and, to a lesser extent, Loop 7. In the unliganded (open) state, Loop 6 is highly flexible and solvent-exposed. Upon substrate (DHAP/GAP) or transition-state analog (e.g., 2-phosphoglycolate (2PG), phosphoglycolohydroxamate (PGH)) binding, Loop 6 undergoes a dramatic hinge-like movement (~7-8 Å at the tip), swinging down over the active site [1] [2] [5]. This motion is concerted with a smaller closure movement of Loop 7. The closure of Loop 6 buries the substrate, creating a hydrophobic environment critical for stabilizing the high-energy enediolate intermediate. The "phosphate gripper" motif at the tip of Loop 6 (involving residues like Ser211, Gly232 in some organisms) and residues from Loops 7 and 8 forms multiple hydrogen bonds with the substrate's phosphate group, providing a significant portion of the binding energy (~12 kcal/mol) [2] [6].

Principal Component Analysis (PCA) of diverse TIM structures reveals a clear separation into open and closed conformational ensembles. The open conformations exhibit significantly greater structural diversity than the closed conformations, reflecting the inherent flexibility of Loop 6 in the absence of substrate. Mutations disrupting Loop 6 dynamics, such as P168A or A178L, trap the enzyme in intermediate states that are neither fully open nor fully closed, severely impairing catalysis by preventing optimal positioning of Glu167 and destabilizing the transition state [2] [6]. For instance, the Loop 6 Replacement Mutant (L6RM) in chicken TIM, where the hinge sequence 166-PLW-168 is replaced by 166-PPE-168, displaces the side chain of residue 168 and reduces catalytic efficiency (kcat/Km) for glyceraldehyde-3-phosphate isomerization by 23,000-fold [6]. Deletion of residues 170-173 (Loop Deletion Mutant, LDM) reduces kcat/Km by 800,000-fold, highlighting the loop's indispensable role in efficient catalysis [6].

Table 2: Conformational States of Loop 6 in Triosephosphate Isomerase

ConformationStructural FeaturesTriggerFunctional Consequences
Open StateLoop 6 displaced away from active site; High flexibility; Solvent-exposed active siteAbsence of substrateAllows substrate entry and product release; Higher conformational diversity
Closed StateLoop 6 folded over active site; Stabilized by interactions with Loop 7; Buried catalytic siteSubstrate or transition-state analog bindingSequesters reaction intermediates; Creates optimized electrostatic environment; Stabilizes enediolate
Intermediate StatesPartial closure; Suboptimal positioning of Glu167Mutations (e.g., P168A, A178L, W168F) or trapped ions (e.g., SO₄²⁻)Severely impaired catalysis; Reduced substrate affinity; Increased enediolate decomposition

Role of Key Residues (Glu167, His95, Lys12/13) in Structural Stability and Catalysis

The catalytic mechanism and structural integrity of TIM hinge on a conserved triad of residues:

  • Glu167 (Catalytic Base/Proton Shuttle): Positioned at the N-terminal start of Loop 6, Glu167 acts as the primary catalytic base, abstracting the C1 proton from DHAP (or the C2 proton from GAP) to form the enediolate intermediate. In the transition state, its carboxylate group forms a very short, strong hydrogen bond (2.55-2.61 Å) with the enediolate oxygen of transition state analogs like 2PG [1] [5] [10]. During catalysis, the side chain exhibits dynamic behavior, moving approximately 2 Å closer to the substrate upon Loop 6 closure to achieve optimal positioning [1]. Its role extends beyond proton abstraction; it also participates in proton shuttling mechanisms (classical or criss-cross) essential for the isomerization [1]. Mutating Glu167 abolishes activity [1] [8].
  • His95 (Electrophilic Catalyst): Located on Loop 4, His95 acts as an electrophile, donating a proton to the carbonyl oxygen of GAP (or the enolate oxygen during DHAP formation), stabilizing the developing negative charge during catalysis [1] [5] [10]. While not directly involved in the primary proton transfer like Glu167, its mutation (e.g., to Ala) reduces activity by approximately 50-fold in dimeric TIM and 50-fold in monomeric variants, indicating its critical role in transition state stabilization [8].
  • Lys12/13 (Electrostatic Stabilization and Phosphate Binding): Lys12 (human/yeast numbering) or Lys13 (chicken/trypanosome numbering), situated on Loop 1, plays a crucial dual role. Its protonated ε-amino group at physiological pH neutralizes the negative charge of the substrate's phosphate group, providing significant electrostatic stabilization [10] [12]. Mutagenesis studies confirm its essentiality: Replacement with neutral residues (e.g., K12A) completely abolishes activity, while substitution with other positively charged residues (e.g., Arg) retains partial function [10] [12]. It also interacts with the carboxylate group of transition state analogs like 2PG [1] [8]. Its positioning is rigidified by interactions with the second subunit in the dimer.

The structural stability of these residues, particularly Lys13 and His95, is significantly enhanced by dimerization. In monomeric TIM variants (monoTIM), these residues exhibit increased conformational flexibility, correlating with reduced affinity for transition state analogs like phosphoglycolohydroxamate (PGH) and a substantial (10⁴-10⁵ fold) decrease in catalytic efficiency compared to the wild-type dimer [8].

Impact of Dimerization on Enzyme Rigidity and Catalytic Efficiency

Functional triosephosphate isomerase is universally oligomeric. While most organisms, including humans and Trypanosoma brucei, possess dimeric TIM, hyperthermophiles like Thermotoga maritima and Pyrococcus woesei utilize a tetrameric form for enhanced stability in extreme environments [2] [4]. The dimer interface, primarily formed by interactions between loops 1, 2, 3, 4, and 8 of each monomer, plays a critical role beyond mere physical association. It rigidifies the structure, particularly the crucial catalytic loops (1 and 4) bearing Lys13 and His95, and stabilizes the active site architecture [1] [2] [8].

Elastic Network Model (ENM) analyses demonstrate that dimerization significantly enhances functional dynamics. The loops involved in catalysis, especially Loop 6 and Loop 7, exhibit highly coordinated motions in the dimer, essential for efficient substrate binding, catalysis, and product release. In monomeric TIM variants (engineered or naturally occurring unstable monomers), the catalytic loops (1 and 4) become highly flexible, leading to mispositioning of Lys13 and His95, reduced substrate affinity, and drastically lower catalytic efficiency (kcat/Km reduced by 4-5 orders of magnitude) despite retaining all catalytic residues within a single subunit [2] [8]. MonoTIM-H95A is 50 times less active than monoTIM itself, and monoTIM-K13A is completely inactive, highlighting the critical dependence of these residues on a stable structural environment provided by the dimer [8].

Tetramerization in hyperthermophiles further modulates dynamics. It increases the functional loop dynamics (especially Loops 6 and 7) and maintains their coordination at levels comparable to mesophilic dimers, counteracting the destabilizing effects of high temperature [2]. This highlights the principle that oligomerization is a key evolutionary strategy to optimize the balance between structural rigidity (for precise active site geometry and stability) and necessary flexibility (for loop dynamics and catalysis). Mutations disrupting the dimer interface, such as the pathogenic human variant Glu104Asp (located at the dimer interface), cause TPI deficiency primarily by impairing dimer stability and promoting aggregation, rather than directly inactivating the catalytic residues [7].

Table 3: Impact of Oligomeric State on Triosephosphate Isomerase Structure and Function

Oligomeric StateTypical OrganismsStructural FeaturesCatalytic Consequences
Monomer (Engineered)Non-natural (e.g., Trypanosomal monoTIM)High flexibility of Loops 1 & 4; Suboptimal active site geometryDrastic reduction in kcat/Km (10⁴-10⁵ fold); Reduced affinity for transition state analogs (e.g., PGH affinity ↓60-fold); Loss of activity with K13A mutation
DimerMost mesophiles (e.g., Humans, Yeast, T. brucei)Rigidified interface; Stabilized Loops 1 & 4; Coordinated motion of Loops 6 & 7Catalytically "perfect" (kcat/Km ~10⁸-10⁹ M⁻¹s⁻¹); High transition state affinity (KI(2PG)=26 μM, KI(PGH)=8 μM)
TetramerHyperthermophiles (e.g., T. maritima, P. woesei)Enhanced stability; Increased functional loop dynamics while maintaining coordinationMaintains catalytic efficiency and loop coordination at extreme temperatures

Properties

Product Name

Triosephosphate isomerase 1 (23-37)

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